![molecular formula C10H13Cl2N3O2 B3192526 tert-Butyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate CAS No. 631914-72-2](/img/structure/B3192526.png)
tert-Butyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate
Overview
Description
Scientific Research Applications
Synthesis of Ceftolozane
The compound is an important intermediate product in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Synthesis of N-Boc-protected Anilines
Tert-butyl carbamate, a related compound, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is important in the production of a variety of pharmaceuticals and other organic compounds.
Synthesis of Tetrasubstituted Pyrroles
Tert-butyl carbamate has also been used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in pharmaceuticals and natural product synthesis.
Precursor for Selective Derivations
Chemoselective Tert-butoxycarbonylation Reagent
The use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate, a related compound, as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated . This process is important in the protection of amines during organic synthesis.
Industrial Production
Simultaneously, the Boc carrier was easily recyclable, and has great application prospects for industrial production . This makes the compound economically viable for large scale synthesis.
Safety and Hazards
The safety information for this compound indicates that it has the following hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . The compound should be handled with appropriate safety measures, including avoiding inhalation or contact with skin and eyes .
Mechanism of Action
Mode of Action
Carbamates are generally known to interact with their targets by forming a covalent bond, which can lead to changes in the target’s function .
Biochemical Pathways
Carbamates are known to be involved in various biochemical processes, including the inhibition of acetylcholinesterase, which can affect neurotransmission
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate are not well-studied. These properties are crucial for understanding the bioavailability of the compound. The compound’s molecular weight (278.14) suggests that it may have reasonable absorption and distribution characteristics .
Result of Action
As a carbamate derivative, it may exhibit inhibitory effects on certain enzymes, leading to changes in cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
properties
IUPAC Name |
tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O2/c1-10(2,3)17-9(16)13-5-6-4-7(11)14-15-8(6)12/h4H,5H2,1-3H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUUNVCREMQDIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NN=C1Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700555 | |
Record name | tert-Butyl [(3,6-dichloropyridazin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate | |
CAS RN |
631914-72-2 | |
Record name | tert-Butyl [(3,6-dichloropyridazin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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